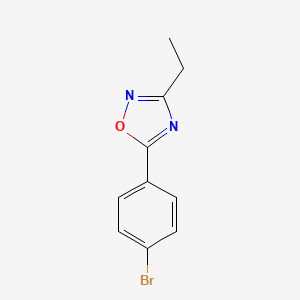

5-(4-Bromophenyl)-3-ethyl-1,2,4-oxadiazole

Description

Historical Development and Pharmacological Significance of the 1,2,4-Oxadiazole (B8745197) Heterocycle

The journey of the 1,2,4-oxadiazole ring system began in 1884 with its first synthesis by Tiemann and Krüger, who initially referred to it as "azoxime". For nearly eight decades, this heterocycle remained a subject of niche academic interest. It was not until the 1960s that its potential began to be more broadly recognized, particularly following observations of its photochemical rearrangement into other heterocyclic systems.

The pharmacological significance of the 1,2,4-oxadiazole scaffold started to emerge in the mid-20th century. A pivotal moment was the introduction of the first commercial drug containing this ring, Oxolamine, which was marketed as a cough suppressant. This marked the beginning of a deeper exploration into the diverse biological activities of 1,2,4-oxadiazole derivatives. Over the years, these compounds have been investigated for a wide array of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The 1,2,4-oxadiazole ring is also found in some natural products, such as Phidianidine A and Phidianidine B, which are selective inhibitors of the dopamine (B1211576) transporter.

Role of the 1,2,4-Oxadiazole Scaffold in Contemporary Medicinal Chemistry and Drug Discovery

In modern medicinal chemistry, the 1,2,4-oxadiazole ring is considered a "privileged scaffold". This term is used for molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for the development of new therapeutic agents. One of the most significant roles of the 1,2,4-oxadiazole moiety is its function as a bioisostere for ester and amide groups. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.

The 1,2,4-oxadiazole ring's resistance to hydrolysis, in contrast to the more labile ester and amide bonds, makes it an attractive replacement to improve the metabolic stability and pharmacokinetic profiles of drug candidates. This strategy has been successfully employed to enhance the druglike properties of various molecules. The versatility of the 1,2,4-oxadiazole scaffold is further demonstrated by the wide spectrum of biological activities exhibited by its derivatives, which are being explored for applications in oncology, infectious diseases, and neurology.

| Property | Description |

| Scaffold Type | Privileged Scaffold |

| Bioisosteric Role | Replacement for ester and amide groups |

| Key Advantage | Enhanced metabolic stability due to resistance to hydrolysis |

| Therapeutic Areas | Oncology, Infectious Diseases, Neurology, Inflammation |

Overview of Substituted 1,2,4-Oxadiazoles in Pharmaceutical Research and Development

The versatility of the 1,2,4-oxadiazole core lies in the ability to introduce a wide variety of substituents at the C3 and C5 positions, leading to a vast chemical space for drug discovery. The nature of these substituents plays a crucial role in determining the biological activity and selectivity of the resulting compounds. For instance, the introduction of aryl groups, such as the 4-bromophenyl group in the title compound, can influence the molecule's interaction with biological targets through various non-covalent interactions.

Pharmaceutical research has seen the development of numerous substituted 1,2,4-oxadiazoles with promising therapeutic potential. The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is a particularly active area of investigation. Researchers have developed various synthetic methodologies to access these compounds, often involving the cyclization of amidoximes with carboxylic acid derivatives. The ongoing exploration of substituted 1,2,4-oxadiazoles continues to yield novel compounds with tailored pharmacological profiles, underscoring the enduring importance of this heterocyclic system in drug discovery.

A plausible synthetic route for 5-aryl-3-alkyl-1,2,4-oxadiazoles, such as 5-(4-Bromophenyl)-3-ethyl-1,2,4-oxadiazole, involves a two-step process. vulcanchem.com

| Step | Reaction | Reactants | Product |

| 1 | Formation of Amidoxime (B1450833) | 4-bromobenzonitrile and hydroxylamine (B1172632) hydrochloride | 4-bromobenzamidoxime |

| 2 | Cyclization | 4-bromobenzamidoxime and propionyl chloride | This compound |

This structured approach to understanding the 1,2,4-oxadiazole framework provides the necessary context for a more detailed examination of the specific chemical entity, this compound. While detailed research findings on this particular compound are not extensively available in the public domain, its chemical identity and potential for further investigation are firmly rooted in the rich history and ongoing development of 1,2,4-oxadiazole chemistry.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9BrN2O |

|---|---|

Molecular Weight |

253.09 g/mol |

IUPAC Name |

5-(4-bromophenyl)-3-ethyl-1,2,4-oxadiazole |

InChI |

InChI=1S/C10H9BrN2O/c1-2-9-12-10(14-13-9)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3 |

InChI Key |

XSNFJCUCTQAAFA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NOC(=N1)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Structural Elucidation and Advanced Spectroscopic Characterization of 5 4 Bromophenyl 3 Ethyl 1,2,4 Oxadiazole Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity of atoms within a molecule. For 5-(4-Bromophenyl)-3-ethyl-1,2,4-oxadiazole, both ¹H and ¹³C NMR spectroscopy provide critical data for structural confirmation.

In the ¹H NMR spectrum, the ethyl group attached to the C3 position of the oxadiazole ring would exhibit a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from spin-spin coupling. The aromatic protons of the 4-bromophenyl group would appear as two distinct doublets, characteristic of a para-substituted benzene (B151609) ring.

The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The two carbons of the oxadiazole ring (C3 and C5) are expected to resonate at the downfield region of the spectrum. The carbons of the 4-bromophenyl ring would show four distinct signals, with the carbon attached to the bromine atom being significantly influenced by the halogen's electronegativity. The ethyl group's carbons would appear in the upfield region.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃ (ethyl) | ~1.4 | Triplet | ~7.5 |

| CH₂ (ethyl) | ~2.9 | Quartet | ~7.5 |

| Ar-H (ortho to oxadiazole) | ~8.0 | Doublet | ~8.5 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C3 (Oxadiazole) | ~168-170 |

| C5 (Oxadiazole) | ~174-176 |

| C-Br (Aromatic) | ~128 |

| C-ipso (Aromatic) | ~125 |

| CH (Aromatic) | ~129, 132 |

| CH₂ (ethyl) | ~20-25 |

Utilization of Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of the oxadiazole ring, the 4-bromophenyl group, and the ethyl substituent.

Key vibrational frequencies would include the C=N stretching of the oxadiazole ring, typically observed in the region of 1600-1650 cm⁻¹. The N-O and C-O stretching vibrations of the heterocyclic ring are also expected to show characteristic absorptions. The aromatic C-H stretching vibrations of the phenyl ring would appear above 3000 cm⁻¹, while the C=C stretching vibrations would be in the 1450-1600 cm⁻¹ range. The presence of the bromine atom would be indicated by a C-Br stretching vibration in the lower frequency region of the spectrum. The aliphatic C-H stretching vibrations of the ethyl group would be observed just below 3000 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H | Stretching | 2980-2850 |

| C=N (Oxadiazole) | Stretching | 1650-1600 |

| C=C (Aromatic) | Stretching | 1600-1450 |

| N-O (Oxadiazole) | Stretching | 1400-1300 |

| C-O (Oxadiazole) | Stretching | 1250-1150 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. For this compound, the electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of a bromine atom, a characteristic isotopic pattern for the molecular ion would be observed, with two peaks of nearly equal intensity separated by two mass units (M⁺ and M⁺+2).

The fragmentation pattern would likely involve the characteristic cleavage of the 1,2,4-oxadiazole (B8745197) ring. Common fragmentation pathways for 3,5-disubstituted 1,2,4-oxadiazoles include the cleavage of the N2-C3 and O1-C5 bonds, or the N2-C3 and C4-C5 bonds, leading to the formation of various fragment ions. The loss of the ethyl group and the bromine atom would also contribute to the observed fragmentation pattern.

Table 4: Predicted Key Mass Spectral Fragments for this compound

| Fragment Ion | Proposed Structure | Predicted m/z |

|---|---|---|

| [C₁₀H₉BrN₂O]⁺ | Molecular Ion (M⁺) | 252/254 |

| [C₈H₄BrN]⁺ | 4-Bromobenzonitrile cation | 181/183 |

| [C₈H₅Br]⁺ | Bromophenyl cation | 156/158 |

| [C₂H₅N₂O]⁺ | Ethyl-oxadiazole fragment | 85 |

X-ray Diffraction Crystallography for Precise Solid-State Structure Determination

While spectroscopic methods provide valuable information about the connectivity and functional groups, single-crystal X-ray diffraction crystallography offers the most definitive and precise determination of the three-dimensional molecular structure in the solid state. This technique would provide accurate bond lengths, bond angles, and torsion angles for this compound.

The crystal structure would confirm the planarity of the 1,2,4-oxadiazole ring and the 4-bromophenyl ring. The dihedral angle between these two rings would be a key structural parameter. The analysis would also reveal the conformation of the ethyl group relative to the oxadiazole ring. Furthermore, the crystal packing analysis would elucidate the nature and geometry of intermolecular interactions, such as halogen bonding, π-π stacking, and C-H···N or C-H···O hydrogen bonds, which govern the solid-state architecture.

Table 5: Expected Crystallographic Parameters for this compound (based on similar structures)

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| C-N bond lengths (oxadiazole) | ~1.32 - 1.38 Å |

| C-O bond lengths (oxadiazole) | ~1.35 - 1.40 Å |

| N-O bond length (oxadiazole) | ~1.40 - 1.45 Å |

Structure Activity Relationship Sar Studies of 5 4 Bromophenyl 3 Ethyl 1,2,4 Oxadiazole Analogues

Impact of Substituent Position and Nature on the Biological Profile of 1,2,4-Oxadiazole (B8745197) Derivatives

The biological activity of 1,2,4-oxadiazole derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring and its appended moieties. Studies have shown that both electronic and steric factors play a crucial role in determining the pharmacological profile of these compounds. nih.gov Generally, the 1,2,4-oxadiazole ring is considered an electron-withdrawing group, and this effect is more pronounced through its C5 position than the C3 position. nih.gov

For many 1,2,4-oxadiazole series, the substituents on the aryl ring at the C5 position are critical for activity. The nature of these substituents, whether they are electron-donating groups (EDG) or electron-withdrawing groups (EWG), can significantly alter the biological response. For instance, in the development of some anticancer agents, the introduction of EWGs on the 5-aryl ring led to an increase in antitumor activity. researchgate.net Conversely, for other applications, the presence of EDGs was found to enhance antiproliferative potency. researchgate.net

The position of these substituents is also paramount. In one study on anticancer derivatives, a nitro group (an EWG) at the meta position of the 5-aryl ring was more favorable for activity than a para substitution. researchgate.net This highlights the importance of the substituent's location in establishing optimal interactions with the target protein. Similarly, for a series of antibacterial 1,2,4-oxadiazoles, a hydrogen-bond donor on an "A ring" (analogous to the phenyl ring) was found to be necessary for activity, while hydrogen-bond acceptors were not favored. nih.gov

| General Structure | Substituent (R) | Position | Observed Effect on Activity | Reference Activity |

|---|---|---|---|---|

| 5-Aryl-1,2,4-oxadiazole | Electron-Withdrawing Group (EWG) | 5-Aryl Ring | Increased Potency | Anticancer |

| Electron-Donating Group (EDG) | 5-Aryl Ring | Increased Potency | Antiproliferative | |

| Nitro Group (-NO2) | meta-position | More Favorable than para | Anticancer | |

| Hydrogen-Bond Donor | Aryl Ring | Necessary for Activity | Antibacterial |

Bioisosteric Replacements of the 1,2,4-Oxadiazole Moiety and their Pharmacological Implications

The 1,2,4-oxadiazole ring is frequently employed in medicinal chemistry as a bioisostere for ester and amide functionalities. nih.govmdpi.comresearchgate.net This substitution is advantageous because the oxadiazole ring is generally more resistant to hydrolysis by metabolic enzymes, which can improve the pharmacokinetic profile of a drug candidate. mdpi.comresearchgate.net The ring's rigid structure also serves as a planar aromatic linker, helping to orient substituents in a desired conformation for optimal target interaction.

However, the 1,2,4-oxadiazole moiety itself can be replaced by other heterocyclic rings to modulate a compound's properties. A common bioisosteric replacement is the 1,3,4-oxadiazole (B1194373) isomer. nih.govresearchgate.net While structurally similar, these isomers possess distinct physicochemical properties. The 1,3,4-oxadiazole ring is generally more polar than the 1,2,4-oxadiazole. nih.gov This increased polarity can lead to higher aqueous solubility and reduced metabolic degradation by human liver microsomes. nih.gov

Despite these potential advantages, the bioisosteric replacement of a 1,2,4-oxadiazole with a 1,3,4-oxadiazole does not always maintain or improve biological activity. In a study of cannabinoid receptor 2 (CB2) ligands, replacing the central 1,2,4-oxadiazole ring with a 1,3,4-oxadiazole resulted in a significant reduction in receptor affinity, with decreases of 10- to 50-fold observed. nih.gov This loss of affinity suggests that the precise arrangement of nitrogen and oxygen atoms within the oxadiazole ring is crucial for the ligand's interaction with the CB2 receptor, likely due to differences in hydrogen bond acceptor strength and the orientation of the substituents. nih.govresearchgate.net These findings underscore that even subtle changes in the heterocyclic core can have profound pharmacological implications. researchgate.net

| Original Moiety | Bioisosteric Replacement | Change in Physicochemical Properties | Observed Pharmacological Implication | Example Target |

|---|---|---|---|---|

| Ester / Amide | 1,2,4-Oxadiazole | Increased metabolic stability (resistance to hydrolysis) | Improved pharmacokinetic profile | Various |

| 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | Higher polarity, potentially higher solubility, reduced metabolic degradation | Significantly reduced receptor affinity (10- to 50-fold decrease) | Cannabinoid Receptor 2 (CB2) |

Significance of the 4-Bromophenyl Moiety in Modulating Ligand-Target Interactions and Potency

The 5-(4-bromophenyl) group is a key structural feature that plays a significant role in the biological activity of 1,2,4-oxadiazole derivatives. The phenyl ring itself provides a scaffold for crucial interactions within the binding pocket of a target protein, often through hydrophobic or van der Waals forces. The substituent on this ring, in this case, a bromine atom at the para-position, further refines these interactions and can introduce new ones.

Halogen atoms like bromine can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species, interacting with a nucleophilic site on the receptor, such as a carbonyl oxygen or an aromatic ring. This type of interaction can significantly enhance binding affinity and selectivity.

The importance of the substituent on the phenyl ring is highlighted in studies where modifications lead to drastic changes in potency. For example, in a series of CB2 receptor ligands, the replacement of a bromo substituent on the phenyl ring with a cyano group resulted in a 100-fold decrease in CB2 affinity. nih.gov This demonstrates the critical role of the halogen in that specific ligand-target interaction. While the exact nature of the interaction (e.g., steric bulk, electronic effect, or halogen bond) is target-dependent, the presence and position of the halogen are clearly crucial for maintaining high potency. The 4-bromo substitution provides a combination of lipophilicity and potential for specific interactions that can be vital for anchoring the ligand in its binding site.

Role of the Ethyl Substituent in Defining Receptor Binding and Biological Activity

The distinct roles of substituents at the C3 and C5 positions are supported by QSAR studies which suggest that their mechanisms of action can be different. The electronic character of the 1,2,4-oxadiazole ring is more strongly influenced by the C5 substituent, leaving the C3 position to play a more significant role in defining the steric and hydrophobic profile of that region of the molecule. nih.gov

Comparative Structure-Activity Insights with Other Oxadiazole Isomers (e.g., 1,3,4-Oxadiazoles)

Comparing the SAR of 1,2,4-oxadiazoles with their 1,3,4-oxadiazole isomers provides crucial insights into the structural requirements for biological activity. Although these isomers have the same atomic composition, the different arrangement of heteroatoms leads to distinct electronic distributions, dipole moments, and three-dimensional shapes. nih.govresearchgate.net These differences can have a significant impact on how the molecules interact with their biological targets.

As noted previously, the 1,3,4-oxadiazole ring is more polar than the 1,2,4-isomer. nih.gov This difference in polarity affects not only solubility and metabolism but also the ability to form hydrogen bonds. Experimental and computational studies have shown that the two isomers have significant differences in their hydrogen bond acceptor and donor strengths, which can be responsible for variations in their pharmaceutical properties and biological activities. researchgate.net

In the context of receptor binding, the relative orientation of the substituents at the C3 and C5 positions (for 1,2,4-oxadiazole) or C2 and C5 positions (for 1,3,4-oxadiazole) is altered. While the spatial orientation can be similar, the change in the ring's electronic nature can weaken or abolish key interactions. The consistent observation of reduced affinity when switching from a 1,2,4- to a 1,3,4-oxadiazole core in certain ligand series suggests that the specific electronic and steric arrangement provided by the 1,2,4-oxadiazole is essential for optimal binding. nih.gov This underscores the fact that not all oxadiazole isomers can be treated as equivalent bioisosteres, and the choice of the heterocyclic core is a critical decision in drug design. researchgate.net

Biological and Pharmacological Investigations of 1,2,4 Oxadiazole Derivatives

Antineoplastic and Antiproliferative Activities of 1,2,4-Oxadiazole (B8745197) Analogues

The quest for more effective and selective cancer therapies has led researchers to explore the vast chemical space of heterocyclic compounds. Among these, 1,2,4-oxadiazole derivatives have emerged as a promising class of molecules with potent anticancer activities. frontiersin.org Their structural versatility allows for modifications that can enhance cytotoxicity toward malignant cells and improve selectivity for specific biological targets. frontiersin.org

In vitro Cytotoxicity and Growth Inhibition Against Various Cancer Cell Lines

A significant body of research has demonstrated the potent cytotoxic effects of 1,2,4-oxadiazole derivatives across a wide range of human cancer cell lines. These compounds have shown efficacy against cancers of the breast, lung, colon, and pancreas, among others.

For instance, a series of novel benzimidazole-oxadiazole derivatives were evaluated for their in vitro anticancer activity against human pancreatic (PANC-1), breast (MCF-7), and lung (A549) cancer cell lines. Several compounds exhibited IC₅₀ values in the low micromolar to sub-micromolar range, with some demonstrating greater cytotoxicity than the reference drug, cisplatin, particularly against the A549 cell line. frontiersin.org Another study reported on 1,2,4-oxadiazole-fused-imidazothiadiazole derivatives that showed potent antitumor activity against A375 (melanoma), MCF-7, and ACHN (renal) cancer cell lines, with IC₅₀ values as low as 0.11 µM. mdpi.com

Similarly, quinoline-oxadiazole derivatives have displayed considerable cytotoxic activity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines, with IC₅₀ values ranging from 0.137 to 0.583 µg/mL. researchgate.net The introduction of a 1,2,4-oxadiazole heterocycle into ribose-derivative structures has also been shown to improve anticancer activity, with one such compound showing high potency and selectivity against the WiDr (colon) cancer cell line with a GI₅₀ value of 4.5 µM. mdpi.com

The following table summarizes the in vitro cytotoxic activity of selected 1,2,4-oxadiazole analogues against various cancer cell lines.

| Compound Type | Cancer Cell Line | Cell Line Type | IC₅₀/GI₅₀ Value | Reference |

|---|---|---|---|---|

| Benzimidazole-1,3,4-oxadiazole derivative (4r) | A549 | Lung Adenocarcinoma | 0.3 µM | frontiersin.org |

| Benzimidazole-1,3,4-oxadiazole derivative (4r) | MCF-7 | Breast Adenocarcinoma | 0.5 µM | frontiersin.org |

| Benzimidazole-1,3,4-oxadiazole derivative (4r) | PANC-1 | Pancreatic Carcinoma | 5.5 µM | frontiersin.org |

| Quinoline-1,3,4-oxadiazole derivative (8e) | MCF-7 | Breast Adenocarcinoma | 0.179 µg/mL | researchgate.net |

| Quinoline-1,3,4-oxadiazole derivative (15a) | MCF-7 | Breast Adenocarcinoma | 0.164 µg/mL | researchgate.net |

| 1,2,4-oxadiazole-fused-imidazothiadiazole (13a/b) | A375, MCF-7, ACHN | Melanoma, Breast, Renal | 0.11–1.47 µM | mdpi.com |

| Ribose-1,2,4-oxadiazole derivative (8) | WiDr | Colon Carcinoma | 4.5 µM (GI₅₀) | mdpi.com |

| 1,2,4-Oxadiazole-benzofuran derivative (12a-d) | MCF-7, A375, HT-29 | Breast, Melanoma, Colon | Sub-micromolar | mdpi.com |

Elucidation of Mechanistic Pathways of Anticancer Action (e.g., Apoptosis Induction, Caspase Activation, p53 Expression)

The anticancer effects of 1,2,4-oxadiazole derivatives are often mediated through the induction of apoptosis, a programmed cell death pathway crucial for tissue homeostasis and eliminating damaged cells. Several studies have confirmed that these compounds can trigger apoptosis in cancer cells through various signaling cascades.

One of the key mechanisms involves the activation of caspases, a family of cysteine proteases that are the primary executioners of apoptosis. nih.gov Research has identified 3-Aryl-5-aryl-1,2,4-oxadiazoles as novel apoptosis inducers that function through the activation of caspase-3. nih.gov Flow cytometry analysis of breast cancer (MCF-7, MDA-MB-231) and melanoma (MEL-8) cell lines treated with certain 1,2,4-oxadiazole derivatives confirmed that they are potent, dose-dependent inducers of apoptosis. mdpi.com

Further mechanistic studies on quinoline-oxadiazole hybrids revealed their ability to induce cell cycle arrest. researchgate.net Specifically, treatment of HepG2 cells with potent derivatives led to an arrest at the G1 phase of the cell cycle, thereby inhibiting cell proliferation. researchgate.net In other investigations, 1,3,4-oxadiazole (B1194373) derivatives were found to induce apoptosis through DNA fragmentation and by engaging the intrinsic mitochondrial pathway. ijpsjournal.com

Identification of Molecular Targets in Oncological Contexts (e.g., Estrogen Receptors, Kinases)

The selectivity and potency of anticancer agents are often determined by their interaction with specific molecular targets within cancer cells. Research into 1,2,4-oxadiazole derivatives has identified several key targets, including hormone receptors and crucial signaling kinases.

Estrogen Receptors (ER): For hormone-dependent cancers like ER-positive breast cancer, the estrogen receptor alpha (ERα) is a well-established therapeutic target. ufu.brmdpi.com Molecular docking studies have shown that 1,3,4-oxadiazole derivatives can effectively bind to estrogen receptors, suggesting a mechanism for their cytotoxicity in breast cancer cells. researchgate.net The development of 1,2,4-oxadiazole analogues as Selective Estrogen-Receptor Modulators (SERMs) represents a promising strategy, drawing parallels to established drugs like Tamoxifen. mdpi.com

Kinases: Kinases play a pivotal role in cellular signaling pathways that control cell growth, proliferation, and survival, making them attractive targets for cancer therapy. Several 1,2,4-oxadiazole derivatives have been identified as potent kinase inhibitors.

VEGFR2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis. Benzimidazole-1,3,4-oxadiazole hybrids have been synthesized as potential VEGFR2 inhibitors, with the most active compounds showing significant inhibitory activity. frontiersin.org

EGFR: The Epidermal Growth Factor Receptor (EGFR) is another critical target, particularly in lung and breast cancers. researchgate.net Docking studies have confirmed that oxadiazole derivatives can establish strong interactions within the binding site of EGFR. frontiersin.org Certain quinoline-1,3,4-oxadiazole derivatives have demonstrated good inhibitory activity against EGFR tyrosine kinase, with IC₅₀ values in the sub-micromolar range. researchgate.net

Other Kinases: The broader class of oxadiazoles (B1248032) has been investigated for activity against other kinases as well. For example, nortopsentin analogs featuring a 1,3,4-oxadiazole core were found to inhibit Cyclin-Dependent Kinase 1 (CDK1), a crucial regulator of cell cycle progression.

Antimicrobial Efficacy

In addition to their anticancer properties, 1,2,4-oxadiazole derivatives have been recognized as a key pharmacophore for developing broad-spectrum anti-infective agents. nih.gov The scaffold's versatility has been exploited to create compounds with significant antibacterial and antifungal activities.

Antibacterial Spectrum and Potency against Gram-positive and Gram-negative Bacteria

Derivatives of 1,2,4-oxadiazole have shown considerable efficacy against a range of pathogenic bacteria, including multidrug-resistant strains.

Gram-positive Bacteria: A notable area of success has been in the activity against Gram-positive bacteria, particularly Staphylococcus aureus and its methicillin-resistant variant (MRSA). One study identified a 1,2,4-oxadiazole derivative (compound 3) that exhibited a strong Minimum Inhibitory Concentration (MIC) of 4 µM against both a methicillin-sensitive (S. aureus ATCC 29213) and a methicillin-resistant (S. aureus ATCC 43300) strain. Another derivative (compound 12) was even more potent, with an MIC of 2 µM. Significantly, this compound was found to act synergistically with oxacillin, restoring the efficacy of the β-lactam antibiotic against MRSA. Other research has identified 1,2,4-oxadiazoles effective against a panel of Gram-positive organisms, including vancomycin-resistant strains, with MIC values as low as 4 µg/mL. nih.gov

Gram-negative Bacteria: While many derivatives show stronger activity against Gram-positive strains, some analogues have demonstrated efficacy against Gram-negative bacteria. A study on (E)-3-(aryl)-5-styryl-1,2,4-oxadiazoles found that these compounds were active against Pseudomonas aeruginosa. researchgate.net Another report highlighted a 3-substituted 5-amino 1,2,4-oxadiazole that was highly potent against Escherichia coli and Salmonella schottmulleri (MIC of 0.05 µg/mL) and also showed activity against Pseudomonas aeruginosa (MIC of 7.8 µg/mL). nih.gov

The table below presents the antibacterial activity of representative 1,2,4-oxadiazole analogues.

| Compound Type | Bacterial Strain | Gram Stain | MIC Value | Reference |

|---|---|---|---|---|

| 4-indole substituted 1,2,4-oxadiazole (Compound 3) | S. aureus ATCC 43300 | Positive | 4 µM | |

| 4-indole substituted 1,2,4-oxadiazole (Compound 12) | S. aureus ATCC 43300 | Positive | 2 µM | |

| Indol-5-yl substituted 1,2,4-oxadiazole (Compound 58) | S. aureus ATCC | Positive | 4 µg/mL | nih.gov |

| 3-substituted 5-amino 1,2,4-oxadiazole (Compound 43) | S. aureus | Positive | 0.15 µg/mL | nih.gov |

| 3-substituted 5-amino 1,2,4-oxadiazole (Compound 43) | E. coli | Negative | 0.05 µg/mL | nih.gov |

| 3-substituted 5-amino 1,2,4-oxadiazole (Compound 43) | P. aeruginosa | Negative | 7.8 µg/mL | nih.gov |

| (E)-3-(aryl)-5-styryl-1,2,4-oxadiazole | P. aeruginosa | Negative | Active | researchgate.net |

Antifungal Activity against Fungal Strains

The 1,2,4-oxadiazole scaffold has also been a fruitful starting point for the development of novel antifungal agents, showing activity against both plant pathogenic fungi and human opportunistic pathogens.

A series of 1,2,4-oxadiazole derivatives containing anisic or cinnamic acid were designed as potential succinate (B1194679) dehydrogenase (SDH) inhibitors. One compound (4f) demonstrated significant in vitro antifungal activity against several plant pathogens, including Rhizoctonia solani, Fusarium graminearum, Exserohilum turcicum, and Colletotrichum capsica, with EC₅₀ values as low as 8.81 µg/mL. mdpi.com Its activity against E. turcicum (EC₅₀ 29.14 µg/mL) was notably better than the commercial fungicide carbendazim. mdpi.com

In the context of human health, 1,3,4-oxadiazole compounds have been identified as effective against Candida albicans, a major opportunistic pathogen. Two such compounds, LMM5 and LMM11, exhibited in vitro antifungal activity with an MIC of 32 μg/ml and were found to be non-toxic in cell line evaluations. frontiersin.org Other studies have shown that (E)-3-(aryl)-5-styryl-1,2,4-oxadiazoles are active against Candida utilis. researchgate.net Furthermore, a 3-substituted 5-amino 1,2,4-oxadiazole was found to be active against Candida albicans with an MIC of 12.5 µg/mL. nih.gov

Anti-Inflammatory and Analgesic Properties

Derivatives of 1,2,4-oxadiazole have demonstrated significant potential as anti-inflammatory and analgesic agents. These compounds are often designed as bioisosteres of esters and amides, which can improve their metabolic stability and pharmacological profile. Research has shown that certain 1,2,4-oxadiazole derivatives exhibit their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.

A variety of synthetic 1,2,4-oxadiazole derivatives have been evaluated for their ability to reduce inflammation in preclinical models, such as the carrageenan-induced paw edema assay in rats. In some cases, the efficacy of these compounds has been comparable to or even exceeded that of established non-steroidal anti-inflammatory drugs (NSAIDs). The analgesic properties are often assessed using models like the acetic acid-induced writhing test in mice, where a reduction in writhing indicates pain relief.

| Derivative Type | Key Findings | Reference Compound(s) |

| General 1,2,4-oxadiazole derivatives | Show a wide range of anti-inflammatory and analgesic activities. | NSAIDs |

| Specific substituted 1,2,4-oxadiazoles | Exhibit potent COX inhibition. | Ibuprofen, Indomethacin |

Antiviral Activities, Including Papain-like Protease Inhibition

The 1,2,4-oxadiazole scaffold has been identified as a promising framework for the development of antiviral agents. arkat-usa.org A notable area of investigation is the inhibition of viral proteases, which are essential enzymes for viral replication. Specifically, derivatives of 1,2,4-oxadiazole have been designed and synthesized as inhibitors of the papain-like protease (PLpro) of SARS-CoV-2, the virus responsible for COVID-19. nih.govnih.govacs.orgacs.orgresearchgate.netrmit.edu.vnacs.orgrutgers.edu

The design strategy for these inhibitors often involves mimicking the structure of known PLpro inhibitors, with the 1,2,4-oxadiazole ring serving as a bioisosteric replacement for an amide bond to enhance pharmacological properties. nih.gov Studies have shown that certain 3,5-disubstituted-1,2,4-oxadiazole derivatives can effectively inhibit SARS-CoV-2 PLpro in enzymatic assays. nih.gov For instance, the compound 2-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline demonstrated a balanced dual inhibitory potential against both SARS-CoV-2 PLpro and the spike protein's receptor-binding domain (RBD). nih.gov Furthermore, some 1,2,4-oxadiazole derivatives have shown potent antiviral activity against other members of the Flaviviridae family, such as Zika virus, dengue virus, and Japanese encephalitis virus, suggesting a potential for broad-spectrum antiviral applications. nih.gov

| Compound/Derivative | Target Virus/Enzyme | Key Findings | IC₅₀/EC₅₀ Values |

| 2-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline (5) | SARS-CoV-2 PLpro & Spike RBD | Dual inhibitory potential. nih.gov | PLpro IC₅₀ = 7.197 μM; Spike RBD IC₅₀ = 8.673 μM nih.gov |

| 1,2,4-Oxadiazole derivatives (13f and 26r) | SARS-CoV-2 PLpro | Potent PLpro inhibition and antiviral activity. nih.govacs.org | 13f: PLpro IC₅₀ = 1.8 μM, Antiviral EC₅₀ = 5.4 μM; 26r: PLpro IC₅₀ = 1.0 μM, Antiviral EC₅₀ = 4.3 μM nih.govacs.org |

| 4-(5-phenyl-1,2,4-oxadiazol-3-yl)-N-(pyridin-3-ylmethyl)aniline (5d) | Zika virus (ZIKV) | Potent antiviral activity against ZIKV. nih.gov | Not specified |

Antileishmanial and Antiparasitic Activities

The therapeutic potential of 1,2,4-oxadiazole derivatives extends to parasitic diseases, with notable activity against Leishmania species, the causative agents of leishmaniasis. mdpi.comnih.govresearchgate.net The current treatments for leishmaniasis are often limited by toxicity and the emergence of drug resistance, creating a pressing need for new therapeutic options.

Several novel 1,2,4-oxadiazole derivatives have been synthesized and evaluated for their effects on Leishmania infantum. mdpi.comnih.govresearchgate.net One particular derivative, referred to as Ox1, demonstrated high selectivity against both the promastigote and amastigote forms of the parasite while exhibiting low cytotoxicity to mammalian cells. mdpi.comnih.govresearchgate.net Mechanistic studies suggest that these compounds can induce severe morphological damage to the parasites and decrease their mitochondrial membrane potential, ultimately leading to cell death. mdpi.comnih.gov Molecular docking studies have indicated that the enzyme CYP51 in L. infantum could be a potential target for these compounds. mdpi.comnih.govresearchgate.net The antileishmanial activity of oxadiazole-based compounds has been well-documented, with some derivatives showing greater potency than the standard drug, Pentamidine. nih.gov

| Derivative | Target Organism | Key Findings | Selectivity Index (SI) |

| Ox1 | Leishmania infantum | High selectivity and low cytotoxicity; induces morphological damage and mitochondrial dysfunction. mdpi.comnih.govresearchgate.net | 18.7 (promastigotes), 61.7 (amastigotes) mdpi.comnih.gov |

| n-cyclohexyl-1,2,4-oxadiazole | Leishmania infantum | Efficient antileishmanial activity comparable to Amphotericin B. nih.gov | Not specified |

Neuropharmacological Investigations (e.g., Amelioration of Cognitive Impairments, mGluR1 Pathway Modulation)

The 1,2,4-oxadiazole scaffold has garnered significant attention in the field of neuropharmacology, particularly in the context of neurodegenerative disorders like Alzheimer's disease. chinaphar.comnih.govdovepress.comresearchgate.netresearchgate.net Research has focused on the neuroprotective effects of these derivatives and their ability to modulate neuronal pathways implicated in cognitive function.

One area of interest is the modulation of metabotropic glutamate (B1630785) receptor 1 (mGluR1), which is associated with Alzheimer's disease therapy. chinaphar.comnih.govresearchgate.netresearchgate.net A novel 1,2,4-oxadiazole derivative, FO-4-15, was found to ameliorate cognitive impairments in a transgenic mouse model of Alzheimer's disease. chinaphar.comnih.govresearchgate.netresearchgate.net This compound was shown to reduce the accumulation of β-amyloid plaques and the hyperphosphorylation of tau protein, two key pathological hallmarks of the disease. chinaphar.comdovepress.com The therapeutic effects of FO-4-15 are believed to be mediated through the activation of the mGluR1/CaMKIIα pathway. chinaphar.comnih.govresearchgate.netresearchgate.net Another derivative, wyc-7-20, also demonstrated potent neuroprotective effects and improved cognitive function in animal models. dovepress.com

| Compound/Derivative | Proposed Mechanism of Action | Key Findings |

| FO-4-15 | Activation of the mGluR1/CaMKIIα pathway. chinaphar.comnih.govresearchgate.netresearchgate.net | Ameliorates cognitive impairments, reduces Aβ accumulation and Tau hyperphosphorylation in a mouse model of Alzheimer's disease. chinaphar.comnih.govresearchgate.netresearchgate.net |

| wyc-7-20 | Not fully elucidated | Shows potent neuroprotective effects and improves cognitive impairments in a mouse model of Alzheimer's disease. dovepress.com |

Enzyme Inhibition Studies (e.g., PLpro, α-Glucosidase, Butyrylcholinesterase, PPARα)

The versatility of the 1,2,4-oxadiazole scaffold is further demonstrated by its ability to inhibit a range of enzymes implicated in various diseases.

Papain-like Protease (PLpro): As mentioned in section 5.4, 1,2,4-oxadiazole derivatives are being actively investigated as inhibitors of SARS-CoV-2 PLpro. nih.govnih.govacs.orgacs.orgresearchgate.netrmit.edu.vnacs.orgrutgers.edu

α-Glucosidase: Several studies have explored 1,2,4-oxadiazole derivatives as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. nih.govresearchgate.net Inhibition of this enzyme can help in managing postprandial hyperglycemia in diabetic patients. A series of 3,4,5-triphenyl-4,5-dihydro-1,2,4-oxadiazole derivatives were synthesized and showed potent α-glucosidase inhibitory activity, with some compounds being significantly more active than the standard drug, acarbose. nih.govresearchgate.net

Butyrylcholinesterase (BuChE): In the context of Alzheimer's disease, inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are used to manage symptoms. A series of 1,2,4-oxadiazole derivatives were designed as selective BuChE inhibitors. nih.govnih.govresearchgate.netresearchgate.net One compound, 6n, emerged as a potent and selective BuChE inhibitor with an IC₅₀ value of 5.07 µM. nih.govnih.govresearchgate.net

Peroxisome Proliferator-Activated Receptor α (PPARα): The modulation of PPARα is a strategy being explored for cancer therapy. A series of 1,2,4-oxadiazole compounds were designed as PPARα agonists. nih.govnih.gov Compound 16 was identified as a potent PPARα modulator with an EC₅₀ in the sub-micromolar range, demonstrating promising anti-tumor potential. nih.govnih.gov

| Enzyme Target | Derivative Series | Key Findings | IC₅₀/EC₅₀ Values |

| α-Glucosidase | 3,4,5-triphenyl-4,5-dihydro-1,2,4-oxadiazoles | Potent competitive inhibition. nih.govresearchgate.net | Compound 6c: IC₅₀ = 215 ± 3 μM nih.gov |

| Butyrylcholinesterase (BuChE) | N-benzylpiperidine-based 1,2,4-oxadiazoles | Selective inhibition of BuChE over AChE. nih.govnih.govresearchgate.net | Compound 6n: IC₅₀ = 5.07 µM nih.govnih.govresearchgate.net |

| PPARα | 3-(pyridin-3-yl)-5-(substituted)-1,2,4-oxadiazoles | Potent agonistic activity. nih.govnih.gov | Compound 16: EC₅₀ = 0.23–0.83 μM nih.govnih.gov |

Insecticidal and Herbicidal Applications

While the primary focus of research on 1,2,4-oxadiazole derivatives has been in the pharmaceutical arena, there is some indication of their potential in agrochemical applications. The structural features that make them effective in biological systems in humans can also be translated to activity against pests and weeds. However, detailed and extensive research specifically documenting the insecticidal and herbicidal applications of 1,2,4-oxadiazole derivatives is limited in the currently available scientific literature. Further investigation is required to fully explore the potential of this class of compounds in agriculture.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Binding Prediction and Analysis

Molecular docking simulations are a cornerstone in computational drug discovery, utilized to predict the binding orientation and affinity of a ligand to a target protein. For derivatives of 1,2,4-oxadiazole (B8745197), particularly those featuring a 4-bromophenyl group, these simulations have been instrumental in identifying potential biological targets and elucidating binding modes.

Studies have frequently identified tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), as potential targets for oxadiazole-based compounds. ijpsjournal.comnih.gov Although specific docking scores for 5-(4-Bromophenyl)-3-ethyl-1,2,4-oxadiazole are not widely published, analyses of structurally similar compounds provide a predictive framework. For instance, docking studies on related 1,2,4-oxadiazole derivatives against EGFR have shown that the oxadiazole ring can act as a bioisostere for amide or ester groups, participating in crucial hydrogen bonding interactions within the kinase domain. tandfonline.commdpi.com The 4-bromophenyl moiety often occupies a hydrophobic pocket, with the bromine atom sometimes forming halogen bonds, which can significantly enhance binding affinity. mdpi.com The ethyl group at the 3-position would likely contribute to hydrophobic interactions, further stabilizing the ligand-protein complex. Key interactions typically involve hydrogen bonds with residues like MET769 and GLN767 in the EGFR active site. journalijar.comsemanticscholar.org

The predicted binding affinity of these compounds is often compared to standard inhibitors like erlotinib (B232) or afatinib (B358) to gauge their potential efficacy. ijpsjournal.comjournalijar.com The following table summarizes typical binding interactions observed for analogous compounds.

| Target Protein | Key Interacting Residues | Type of Interaction | Reference |

| EGFR | MET769, GLN767, LYS721 | Hydrogen Bonds, Hydrophobic Interactions | journalijar.comnanobioletters.com |

| VEGFR2 | ASP1046, CYS1045 | Hydrogen Bonds, Pi-Alkyl Interactions | nih.govresearchgate.net |

| Caspase-3 | GLY238, CYS285 | Hydrogen Bonds | mdpi.com |

| CYP51 | (Not Specified) | Strong Affinity | nih.govmdpi.com |

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and reactivity of molecules like this compound. These methods provide a fundamental understanding of the molecule's properties at the atomic level. africanjournalofbiomedicalresearch.comresearchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. ajchem-a.com

A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.com For 1,3,4-oxadiazole (B1194373) derivatives, DFT calculations have shown that the HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. africanjournalofbiomedicalresearch.com In this compound, the HOMO would likely be centered on the bromophenyl ring, while the LUMO would be concentrated around the electron-deficient 1,2,4-oxadiazole ring. The presence of substituents significantly influences the energy gap; electron-withdrawing groups tend to lower the gap, increasing reactivity. mdpi.com

| Compound Class | Typical HOMO Energy (eV) | Typical LUMO Energy (eV) | Typical Energy Gap (ΔE) (eV) | Reference |

| Phenyl-oxadiazole derivatives | ~ -6.57 | ~ -2.09 | ~ 4.48 | ajchem-a.com |

| Substituted 1,3,4-oxadiazoles | (Varies with substituent) | (Varies with substituent) | 3.15 - 3.83 | nih.gov |

Conformational Analysis and Energy Landscapes

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their corresponding energies. The resulting energy landscape provides a map of stable conformations and the energy barriers between them. researchgate.net For this compound, the primary degrees of freedom are the rotation around the single bonds connecting the oxadiazole ring to the bromophenyl and ethyl groups.

Computational studies on similar bi-aryl systems show that while rotation is possible, there are preferred low-energy conformations. researchgate.net The planarity between the phenyl and oxadiazole rings is often favored to maximize pi-system conjugation, though steric hindrance can lead to twisted conformations. Docking calculations have suggested that some 1,2,4-oxadiazole derivatives may bind to their targets not in a single, rigid conformation but through multiple conformers, which can influence their inhibitory efficiency. nih.gov Understanding the energy landscape is crucial for predicting the most likely binding conformation and for designing more rigid, potent analogs.

Molecular Dynamics Simulations for Investigating Binding Stability and Conformational Dynamics

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, modeling the movement of atoms and molecules over time. researchgate.net MD simulations are used to assess the stability of the docked complex, observe conformational changes, and refine binding energy calculations. tandfonline.com

For 1,2,4-oxadiazole derivatives complexed with targets like EGFR, MD simulations lasting for nanoseconds can confirm the stability of the binding pose predicted by docking. tandfonline.comnih.gov Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD value over the simulation time indicates that the ligand remains securely bound in the active site. tandfonline.com Furthermore, MD simulations can reveal the persistence of critical interactions, such as hydrogen bonds, showing that some interactions are more transient while others are stable throughout the simulation. tandfonline.comresearchgate.net These simulations have shown that stable hydrogen bonding is crucial for the stability of oxadiazole-protein complexes. tandfonline.com

In Silico Prediction of Bioactivity and Pharmacokinetic Profiles

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. These predictions help in the early-stage filtering of compounds with poor pharmacokinetic profiles or potential toxicity. nih.govasianpubs.org

For compounds like this compound, ADMET predictions are based on established models and rules, such as Lipinski's Rule of Five. This rule assesses drug-likeness based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. ijpsjournal.com Studies on analogous oxadiazole derivatives have shown that they generally exhibit good drug-like properties, complying with Lipinski's and Veber's rules, which suggests good oral bioavailability. ijpsjournal.comnih.govjaptronline.com

The following table presents a typical predicted pharmacokinetic profile for this class of compounds.

| Property | Predicted Value/Range | Significance | Reference |

| Molecular Weight | 250 - 350 g/mol | Compliance with Lipinski's Rule (<500) | semanticscholar.org |

| LogP | 2.5 - 4.5 | Good lipophilicity for membrane permeability | semanticscholar.org |

| H-bond Donors | 0 - 1 | Compliance with Lipinski's Rule (≤5) | semanticscholar.org |

| H-bond Acceptors | 3 - 4 | Compliance with Lipinski's Rule (≤10) | semanticscholar.org |

| Oral Bioavailability | Good | Predicted based on physicochemical properties | ijpsjournal.comjaptronline.com |

| Blood-Brain Barrier Permeability | Variable | Can be predicted; may or may not be desirable | nih.gov |

Computational Approaches to Elucidate Reaction Mechanisms in 1,2,4-Oxadiazole Synthesis

Computational chemistry is also applied to understand the mechanisms of chemical reactions. The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles typically involves the cyclization of an O-acylamidoxime intermediate, which is formed from an amidoxime (B1450833) and a carboxylic acid derivative. nih.gov

DFT calculations can model the reaction pathway, identifying transition states and intermediates. beilstein-journals.org These studies can help explain the regioselectivity of the reaction and optimize reaction conditions. For example, computational models can investigate the mechanism of base-catalyzed cyclization, showing how the base facilitates the deprotonation and subsequent nucleophilic attack that leads to ring closure. nih.gov Similarly, for reactions involving superelectrophilic activation, DFT calculations can characterize the protonated species and reactive intermediates, providing insight into why certain reaction pathways are favored. beilstein-journals.org By calculating the activation energies for different potential pathways, these computational approaches can validate proposed mechanisms and guide the development of more efficient synthetic methods. beilstein-journals.org

Future Directions and Research Opportunities in 5 4 Bromophenyl 3 Ethyl 1,2,4 Oxadiazole Research

Rational Design and Synthesis of Next-Generation Analogues with Enhanced Potency, Selectivity, and Novel Biological Activities

The future development of 5-(4-Bromophenyl)-3-ethyl-1,2,4-oxadiazole hinges on the rational design of new analogues. By systematically modifying its structure, researchers can aim to enhance its biological efficacy, improve its selectivity for specific targets, and uncover entirely new therapeutic activities.

Key strategies for analogue design will involve:

Substitution on the Phenyl Ring: The 4-bromo substituent on the phenyl ring is a prime site for modification. Replacing the bromine atom with various electron-donating groups (EDG) or electron-withdrawing groups (EWG) can significantly alter the molecule's electronic properties, lipophilicity, and steric profile. nih.gov For instance, studies on other 3,5-disubstituted 1,2,4-oxadiazoles have shown that introducing EWGs on the aryl ring can increase antitumor activity. nih.gov Conversely, the presence of EDGs has been found to improve antiproliferative potency in some cases. nih.gov

Modification of the Ethyl Group: The ethyl group at the 3-position of the oxadiazole ring offers another avenue for structural variation. Replacing it with different alkyl chains, cyclic structures, or functional groups could influence the compound's binding affinity and pharmacokinetic properties.

Bioisosteric Replacement: The 1,2,4-oxadiazole (B8745197) ring itself is a successful bioisostere of esters and amides. nih.gov Further research could explore replacing other parts of the molecule with known bioisosteres to improve metabolic stability or target interaction. For example, exploring isomers like 2-(4-bromophenyl)-5-ethyl-1,3,4-oxadiazole (B8733938) could reveal different biological activities or improved synthetic accessibility.

The synthesis of these next-generation analogues will benefit from modern synthetic methodologies that allow for rapid and efficient creation of diverse chemical libraries. acs.org

| Analogue Structure | Substituent Type | Observed Effect on Biological Activity | Reference Compound(s) | Citation |

|---|---|---|---|---|

| 5-Aryl-1,2,4-oxadiazole | Electron Withdrawing Group (EWG) | Increased antitumor activity | Derivatives 18a–c | nih.gov |

| Benzimidazole-linked 1,2,4-oxadiazoles | Electron Donating Group (EDG) | Improved antiproliferative activity | Derivatives 14a–d | nih.gov |

| 3-(4-Fluorophenyl)-5-(3-cyanophenyl)-1,2,4-oxadiazole | Fluorine and Cyano groups (EWG) | Increased polarity leading to higher synthetic yields | Compound 16 | |

| 3-(4-Methoxyphenyl)-5-phenyl-1,2,4-oxadiazole | Methoxy group (EDG) | Enhanced solubility but reduced electrophilic reactivity | Compound 17 |

Exploration of Undiscovered Biological Targets and Therapeutic Modalities for 1,2,4-Oxadiazole Derivatives

The 1,2,4-oxadiazole nucleus is present in compounds with a vast array of biological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, antifungal, and anti-Alzheimer's properties. nih.govtandfonline.comrsc.org While some targets are known, a significant opportunity lies in identifying and validating novel biological targets for derivatives of this compound.

Future research should focus on:

Broad-Spectrum Screening: High-throughput screening of a library of analogues against diverse panels of cell lines, enzymes, and receptors can uncover unexpected biological activities. nih.gov

Target Deconvolution: For compounds that show promising activity in phenotypic screens, identifying the specific molecular target is crucial. Techniques like chemical proteomics and genetic screening can be employed to pinpoint the protein(s) with which the compound interacts.

New Therapeutic Areas: While much research has focused on cancer, there is potential to explore other areas. For example, 1,2,4-oxadiazole derivatives have shown promise as nematicides by affecting the acetylcholine (B1216132) receptor and as potential treatments for Alzheimer's disease by inhibiting acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B). rsc.orgmdpi.comnih.gov Further exploration into neurodegenerative diseases, metabolic disorders, and infectious diseases is warranted. nih.govresearchgate.net

| Target Class | Specific Target Example | Therapeutic Area | Citation |

|---|---|---|---|

| Enzymes (Proteases) | Caspase-3 | Cancer | mdpi.com |

| Enzymes (Kinases) | MAP Kinase | Cancer, Inflammation | researchgate.net |

| Enzymes (Other) | Acetylcholinesterase (AChE), Monoamine Oxidase (MAO) | Alzheimer's Disease | rsc.orgnih.govresearchgate.net |

| Receptors | Acetylcholine Receptor | Nematicidal | mdpi.com |

| DNA Interacting Proteins | Human DNA topoisomerase IIα | Cancer | tandfonline.com |

| Signaling Pathway Proteins | STAT3, AKT, mTOR | Cancer | researchgate.net |

Advanced Mechanistic Investigations at the Molecular and Cellular Levels

A deep understanding of how this compound and its analogues exert their biological effects is crucial for their optimization as therapeutic agents. Future research must move beyond preliminary activity screenings to detailed mechanistic studies.

Key areas for investigation include:

Drug-Target Interaction Studies: Utilizing techniques such as X-ray crystallography, NMR spectroscopy, and computational molecular docking to visualize and understand the precise binding interactions between the oxadiazole derivatives and their biological targets. mdpi.com This knowledge is invaluable for structure-based drug design.

Pathway Analysis: Investigating the downstream effects of target engagement. This involves studying how these compounds modulate specific cellular signaling pathways, such as those involved in apoptosis, cell cycle regulation, or inflammation. For example, some derivatives are known to induce apoptosis through the activation of caspases. mdpi.com

Pharmacokinetics and Metabolism: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds. Understanding their metabolic stability and identifying potential metabolites are critical steps in developing safe and effective drugs. nih.gov

Application of Artificial Intelligence and Machine Learning in Oxadiazole Drug Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, offering powerful tools to accelerate the development of new 1,2,4-oxadiazole-based therapeutics. premierscience.comnih.gov

Future applications in this area include:

Predictive Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of novel oxadiazole analogues before they are synthesized. mdpi.com ML algorithms can analyze large datasets of existing compounds to identify key structural features that correlate with potency and selectivity. nih.gov

Virtual Screening: Employing AI-driven platforms to screen vast virtual libraries of chemical compounds to identify those with a high probability of binding to a specific biological target. premierscience.com This significantly reduces the time and cost associated with initial hit identification.

De Novo Drug Design: Using generative AI models, such as Generative Adversarial Networks (GANs), to design entirely new oxadiazole derivatives with optimized properties. nih.gov These models can learn the principles of medicinal chemistry to propose novel structures that are tailored to a specific target and possess desirable pharmacokinetic profiles. crimsonpublishers.com

Toxicity Prediction: Leveraging ML tools like DeepTox to predict the potential toxicity of new analogues early in the discovery process, helping to prioritize compounds with a higher likelihood of success in clinical trials. crimsonpublishers.com

Development of Sustainable and Environmentally Benign Synthetic Methodologies for Industrial Scale-Up

As promising 1,2,4-oxadiazole candidates advance toward clinical application, the development of sustainable and scalable synthetic methods becomes paramount. The principles of green chemistry should guide the future synthesis of this compound and its derivatives.

Research efforts should be directed towards:

Green Catalysis: Exploring the use of environmentally benign catalysts to replace hazardous reagents. For example, graphene oxide (GO) has been used as a metal-free, dual-role catalyst for synthesizing 1,2,4-oxadiazoles, reducing environmental hazards. nih.gov

Alternative Energy Sources: Utilizing energy-efficient techniques like microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields compared to conventional heating. nih.govacs.org

Benign Solvents: Replacing traditional volatile organic solvents with greener alternatives, such as water or ionic liquids, or developing solvent-free reaction conditions. chim.ittandfonline.com The use of superbase media like NaOH/DMSO has enabled one-pot synthesis at room temperature, offering a more sustainable approach. nih.gov

By focusing on these green methodologies, the chemical industry can ensure that the production of future oxadiazole-based medicines is both economically viable and environmentally responsible.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 5-(4-Bromophenyl)-3-ethyl-1,2,4-oxadiazole, and how do reaction parameters affect yield?

- Methodological Answer : The synthesis typically involves cyclocondensation reactions. For example, a related 1,2,4-oxadiazole derivative was synthesized by refluxing 3-phenyl-5-chloromethyl-1,2,4-oxadiazole with benzotriazole in acetonitrile using potassium carbonate as a base. The reaction mixture was purified via recrystallization from ethyl acetate, yielding crystals suitable for X-ray analysis . Adjusting solvent polarity (e.g., ethanol vs. acetonitrile) and reflux duration can optimize yield and purity. Monitoring via TLC or HPLC is recommended to track intermediate formation.

Q. How is the molecular structure of this compound validated, and what techniques are critical for confirmation?

- Methodological Answer : X-ray crystallography is the gold standard for structural elucidation. For instance, a related oxadiazole derivative was analyzed using a Bruker SMART diffractometer, with data refined via SHELXS97/SHELXL97 software. Key parameters include bond lengths (e.g., C–N ≈ 1.32 Å, N–O ≈ 1.36 Å) and dihedral angles between aromatic rings (e.g., 80.2° between oxadiazole and benzotriazole moieties) . Complementary techniques like NMR (¹H/¹³C) and FT-IR help confirm functional groups, while mass spectrometry validates molecular weight .

Advanced Research Questions

Q. What strategies are used to assess the biological activity of this compound, particularly in neurological models?

- Methodological Answer : Preclinical studies often employ in vitro assays targeting specific pathways. For example, a patent describes 5-(3-ethyl-1,2,4-oxadiazol-5-yl) derivatives as cognitive enhancers, tested in rodent models using Morris water maze and novel object recognition tasks . In vitro cytotoxicity assays (e.g., MTT on SH-SY5Y cells) and receptor-binding studies (e.g., NMDA or GABA receptors) are critical for mechanistic insights. Dose-response curves (0.1–100 µM) and statistical validation (ANOVA with post-hoc tests) are standard .

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

- Methodological Answer : Tools like SwissADME or AutoDock estimate logP (lipophilicity ≈ 2.18), PSA (polar surface area ≈ 38.92 Ų), and blood-brain barrier permeability . Molecular dynamics simulations (e.g., GROMACS) model interactions with target proteins, such as acetylcholinesterase. QSAR models trained on oxadiazole analogs can predict metabolic stability and cytochrome P450 interactions, guiding in vivo study design .

Q. How do researchers resolve contradictions in reported biological activities across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). For example, antioxidant activity studies on oxadiazole derivatives used DPPH radical scavenging (IC₅₀ ≈ 50 µM) but showed variability due to solvent (DMSO vs. ethanol) . Standardizing protocols (e.g., CLSI guidelines) and including positive controls (e.g., ascorbic acid) improves reproducibility. Meta-analyses of published IC₅₀/EC₅₀ values and sensitivity analyses (e.g., Hill slopes) are recommended .

Safety and Handling

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer : The compound is harmful if inhaled or absorbed. Use PPE (gloves, lab coat, goggles) and work in a fume hood. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed as hazardous waste. Safety data for analogs indicate flash points >200°C, but thermal decomposition may release toxic fumes (e.g., HBr) . Store in airtight containers at 2–8°C, away from oxidizing agents .

Structural and Functional Analysis

Q. What intermolecular interactions stabilize the crystal packing of this compound?

- Methodological Answer : Weak hydrogen bonds (C–H⋯N, bond length ≈ 2.57 Å) and π-π stacking (distance ≈ 3.6 Å) contribute to crystal stability. In a related structure, these interactions form 2D sheets, verified via Hirshfeld surface analysis . Temperature-dependent XRD (100–300 K) can assess thermal expansion effects on lattice parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.